N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide
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Description
N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Binding Analysis
N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide has been studied for its interaction with specific receptors like the CB1 cannabinoid receptor. Using molecular orbital methods, researchers have analyzed its conformational properties and developed unified pharmacophore models. This has helped in understanding the binding interaction dynamics with receptors, which is crucial for drug design and development (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel derivatives based on the structure of this compound. These derivatives have been evaluated for their antimycobacterial activity. The findings indicate potential for developing new antimicrobial agents, especially against drug-sensitive and resistant strains of MTB, based on the core structure of this compound (Lv et al., 2017).
Development of Anti-Inflammatory and Analgesic Agents
This compound has also been a basis for synthesizing new chemical structures aimed at exhibiting anti-inflammatory and analgesic activities. Researchers have explored various derivatives, assessing their potential as cyclooxygenase inhibitors and analyzing their analgesic and anti-inflammatory effects. This research is significant in the ongoing search for more effective anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Rho Kinase Inhibition for CNS Disorders
The compound has been used in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor investigated for treating central nervous system disorders. Research in this area involves optimizing reaction conditions and scaling up production, which is crucial for the development of novel treatments for CNS disorders (Wei et al., 2016).
properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-15-9-10-16(2)18(12-15)14-27(20-7-4-6-19(23)13-20)30(28,29)21-8-5-11-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWYKKPXHMPSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
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